Cas no 1694503-04-2 (1-(2,2-Dimethylbutyl)-1H-imidazol-2-amine)

1-(2,2-Dimethylbutyl)-1H-imidazol-2-amine is a specialized imidazole derivative featuring a 2,2-dimethylbutyl substituent at the 1-position and an amine group at the 2-position. This structural configuration enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis, where its sterically hindered alkyl chain may improve metabolic stability and selectivity. The compound’s imidazole core offers potential for coordination chemistry and heterocyclic functionalization, making it valuable in ligand design and catalysis. Its well-defined molecular structure ensures consistent reactivity, while the amine group provides a versatile handle for further derivatization. Suitable for research applications, it is typically handled under controlled conditions due to its reactive nature.
1-(2,2-Dimethylbutyl)-1H-imidazol-2-amine structure
1694503-04-2 structure
Product name:1-(2,2-Dimethylbutyl)-1H-imidazol-2-amine
CAS No:1694503-04-2
MF:C9H17N3
MW:167.251381635666
CID:5715203
PubChem ID:106583459

1-(2,2-Dimethylbutyl)-1H-imidazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2,2-Dimethylbutyl)-1H-imidazol-2-amine
    • EN300-1112904
    • 1694503-04-2
    • 1H-Imidazol-2-amine, 1-(2,2-dimethylbutyl)-
    • Inchi: 1S/C9H17N3/c1-4-9(2,3)7-12-6-5-11-8(12)10/h5-6H,4,7H2,1-3H3,(H2,10,11)
    • InChI Key: VIVUHUKLXIBAMZ-UHFFFAOYSA-N
    • SMILES: N1(C=CN=C1N)CC(C)(C)CC

Computed Properties

  • Exact Mass: 167.142247555g/mol
  • Monoisotopic Mass: 167.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8Ų
  • XLogP3: 1.7

Experimental Properties

  • Density: 1.02±0.1 g/cm3(Predicted)
  • Boiling Point: 295.0±23.0 °C(Predicted)
  • pka: 8.59±0.50(Predicted)

1-(2,2-Dimethylbutyl)-1H-imidazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1112904-0.1g
1-(2,2-dimethylbutyl)-1H-imidazol-2-amine
1694503-04-2 95%
0.1g
$867.0 2023-10-27
Enamine
EN300-1112904-5.0g
1-(2,2-dimethylbutyl)-1H-imidazol-2-amine
1694503-04-2
5g
$3313.0 2023-05-27
Enamine
EN300-1112904-1g
1-(2,2-dimethylbutyl)-1H-imidazol-2-amine
1694503-04-2 95%
1g
$986.0 2023-10-27
Enamine
EN300-1112904-1.0g
1-(2,2-dimethylbutyl)-1H-imidazol-2-amine
1694503-04-2
1g
$1142.0 2023-05-27
Enamine
EN300-1112904-0.05g
1-(2,2-dimethylbutyl)-1H-imidazol-2-amine
1694503-04-2 95%
0.05g
$827.0 2023-10-27
Enamine
EN300-1112904-2.5g
1-(2,2-dimethylbutyl)-1H-imidazol-2-amine
1694503-04-2 95%
2.5g
$1931.0 2023-10-27
Enamine
EN300-1112904-0.5g
1-(2,2-dimethylbutyl)-1H-imidazol-2-amine
1694503-04-2 95%
0.5g
$946.0 2023-10-27
Enamine
EN300-1112904-5g
1-(2,2-dimethylbutyl)-1H-imidazol-2-amine
1694503-04-2 95%
5g
$2858.0 2023-10-27
Enamine
EN300-1112904-10g
1-(2,2-dimethylbutyl)-1H-imidazol-2-amine
1694503-04-2 95%
10g
$4236.0 2023-10-27
Enamine
EN300-1112904-10.0g
1-(2,2-dimethylbutyl)-1H-imidazol-2-amine
1694503-04-2
10g
$4914.0 2023-05-27

Additional information on 1-(2,2-Dimethylbutyl)-1H-imidazol-2-amine

Professional Introduction to Compound with CAS No. 1694503-04-2 and Product Name: 1-(2,2-Dimethylbutyl)-1H-imidazol-2-amine

The compound with CAS No. 1694503-04-2 and the product name 1-(2,2-Dimethylbutyl)-1H-imidazol-2-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The 1-(2,2-Dimethylbutyl)-1H-imidazol-2-amine moiety, featuring a bulky isobutyl group and an imidazole ring, contributes to its distinct chemical properties and reactivity, making it a valuable candidate for further exploration.

Recent research in the domain of 1-(2,2-Dimethylbutyl)-1H-imidazol-2-amine has highlighted its role as a versatile intermediate in the synthesis of bioactive molecules. The imidazole core is particularly noteworthy, as it is a common pharmacophore found in numerous therapeutic agents. Its presence in this compound suggests potential interactions with biological targets, including enzymes and receptors, which are critical for modulating physiological processes. The dimethylbutyl substituent enhances the lipophilicity of the molecule, facilitating its absorption and distribution within biological systems.

One of the most compelling aspects of 1-(2,2-Dimethylbutyl)-1H-imidazol-2-amine is its utility in the development of novel therapeutic agents. Studies have demonstrated its efficacy in various pharmacological assays, where it exhibits promising activity against a range of diseases. For instance, preliminary investigations have shown that derivatives of this compound may possess anti-inflammatory and antioxidant properties, making them attractive for treating chronic inflammatory disorders and oxidative stress-related conditions. These findings align with the broader trend in drug discovery towards identifying molecules that can modulate complex biological pathways.

The synthesis of 1-(2,2-Dimethylbutyl)-1H-imidazol-2-amine involves sophisticated chemical methodologies that highlight the ingenuity of modern organic synthesis. The introduction of the isobutyl group at the 1-position of the imidazole ring requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve this transformation efficiently. These synthetic strategies not only underscore the compound's complexity but also demonstrate the capabilities of contemporary chemical research.

In addition to its pharmaceutical applications, 1-(2,2-Dimethylbutyl)-1H-imidazol-2-amine has shown potential in materials science. Its unique structural features make it a candidate for developing novel polymers and coatings with enhanced mechanical and thermal properties. The imidazole ring can participate in hydrogen bonding networks, contributing to improved material stability and durability. Such applications are particularly relevant in industries where performance under extreme conditions is paramount.

The regulatory landscape for compounds like 1-(2,2-Dimethylbutyl)-1H-imidazol-2-amine is another critical consideration. While it does not fall under any restricted categories such as hazardous or controlled substances, adherence to good manufacturing practices (GMP) is essential to ensure consistency and safety in its production. Regulatory agencies require rigorous testing to evaluate its toxicity profile and environmental impact before widespread use. This underscores the importance of collaboration between chemists, pharmacologists, and regulatory experts to ensure that new compounds meet stringent safety standards.

Future research directions for 1-(2,2-Dimethylbutyl)-1H-imidazol-2-amine are multifaceted. Investigating its interactions with specific biological targets will be crucial for designing more targeted therapies. Additionally, exploring its potential as a scaffold for drug design could lead to the discovery of novel analogs with improved pharmacokinetic properties. Computational modeling techniques are increasingly being employed to predict how modifications to this compound might affect its biological activity, thereby accelerating the drug discovery process.

The broader implications of this research extend beyond individual compounds like 1-(2,2-Dimethylbutyl)-1H-imidazol-2-amine. They contribute to our understanding of how structural features influence molecular behavior and biological outcomes. This knowledge is fundamental for developing new strategies in drug design and material science. As research continues to evolve, compounds like this will serve as building blocks for innovative solutions across multiple disciplines.

Recommend Articles

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica